

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Xyloketal A

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Xyloketal A

Cat. No.: B1250557

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **Xyloketal A**, a unique C3-symmetric natural product isolated from the mangrove fungus *Xylaria* sp.[1][2] **Xyloketal A** has garnered significant interest due to its remarkable molecular architecture and potential therapeutic applications, including its activity as an acetylcholinesterase inhibitor.[2][3] This document details its complex chemical structure, absolute stereochemistry, relevant quantitative data, and key experimental protocols for its synthesis and isolation.

Chemical Structure and Core Scaffold

Xyloketal A is a polycyclic natural product with the molecular formula $C_{27}H_{36}O_6$ and a molecular weight of approximately 456.6 g/mol.[1] Its structure is highly distinctive, possessing a C3-symmetric axis.[4] This intricate architecture is built upon a central phloroglucinol (1,3,5-trihydroxybenzene) core, which has undergone a triple electrophilic aromatic substitution and subsequent intramolecular cyclization with three dihydrofuran units.[5] The resulting molecule features three fused bicyclic acetal moieties, creating a unique bowl-shaped conformation in the solid state, which is thought to be stabilized by anomeric effects.[4]

The IUPAC name for (-)-**Xyloketal A** is

(4R,7R,8R,13R,16R,17R,22R,25R,26R)-4,7,13,16,22,25-hexamethyl-3,5,12,14,21,23-hexaoxaheptacyclo[18.7.0.0^{2,10}.0^{4,8}.0^{11,19}.0^{13,17}.0^{22,26}]heptacos-1,10,19-triene.[1]

Stereochemistry and Absolute Configuration

The complex three-dimensional structure of **Xyloketal A** contains nine stereogenic centers. The absolute configuration of the naturally occurring enantiomer, (-)-**Xyloketal A**, has been determined through a combination of spectroscopic methods and total synthesis.^{[5][6]} The stereochemistry at the key stereogenic centers has been established as 2R, 5R, 6R for each of the three heterocyclic portions of the molecule.^[2]

The initial determination of its absolute stereochemistry was accomplished by analyzing its Circular Dichroism (CD) spectrum.^{[2][6]} This assignment was later unequivocally confirmed through the first total synthesis of (-)-**Xyloketal A**, which utilized a chiral nonracemic precursor, (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran, to ensure the correct stereochemical outcome.^{[5][7]}

Quantitative Data

The following tables summarize key quantitative data reported for **Xyloketal A**.

Table 1: Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₂₇ H ₃₆ O ₆	^[1]
Molecular Weight	456.6 g/mol	^[1]
Exact Mass	456.251189 g/mol	^[8]

Table 2: Spectroscopic Data

Technique	Data Highlights	Reference
¹³ C NMR	A complete list of ¹³ C NMR shifts is available in spectral databases.	[8]
FTIR	Infrared spectrum is available for reference.	[8]
MS (GC)	Mass spectrum is available for reference.	[8]

Note: Detailed peak lists for NMR, FTIR, and MS can be accessed through chemical databases such as SpectraBase.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for the synthesis and isolation of **Xyloketal A**.

4.1. Total Synthesis of (-)-**Xyloketal A**

The first total synthesis of (-)-**Xyloketal A** was achieved in a remarkably efficient one-step process.[5][7] This method involves a boron trifluoride diethyl etherate-promoted triple electrophilic aromatic substitution coupled with three bicyclic acetal formation reactions.[7]

- Reactants:
 - Phloroglucinol (1,3,5-trihydroxybenzene)
 - (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran
 - Boron trifluoride diethyl etherate (BF₃·OEt₂) (promoter/catalyst)
- Procedure Outline:
 - Phloroglucinol and the chiral alcohol precursor, (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran, are combined in an appropriate solvent.

- The reaction is initiated by the addition of boron trifluoride diethyl etherate under controlled temperature conditions.
- The reaction mixture is stirred for a specified period to allow for the cascade of three electrophilic aromatic substitutions and three subsequent acetal formations.
- Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.
- Significance: This highly direct and diastereoselective synthesis provides significant insight into the potential biogenesis of xyloketal and confirms the absolute stereochemistry of the natural product.[\[5\]](#)[\[9\]](#)

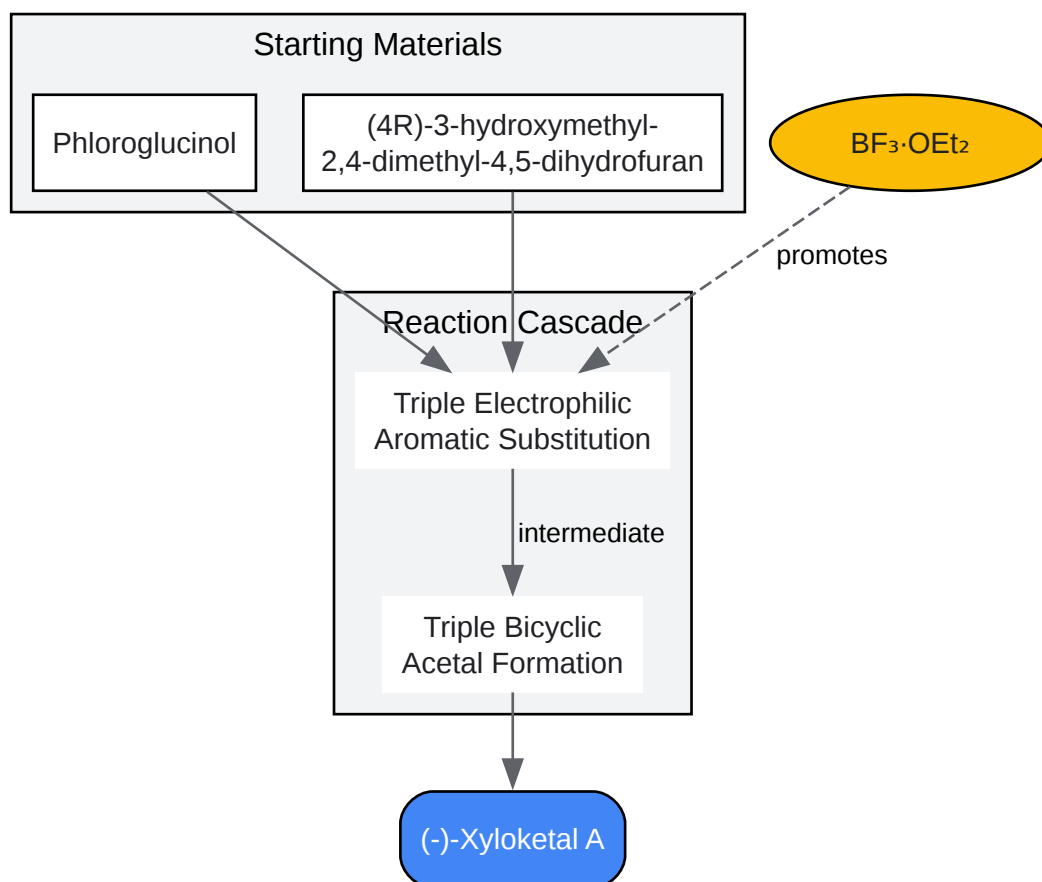
4.2. Isolation from Natural Source

Xyloketal A is a secondary metabolite produced by the mangrove fungus *Xylaria* sp.[\[2\]](#)

- Source: Fungus *Xylaria* sp. (No. 2508), isolated from the South China Sea coast.[\[1\]](#)[\[2\]](#)
- Procedure Outline:
 - Cultivation: The fungus is cultured in a suitable medium under static conditions to promote the production of secondary metabolites.
 - Extraction: The fungal mycelia and culture broth are extracted with an organic solvent (e.g., ethyl acetate).
 - Chromatography: The crude extract is subjected to repeated column chromatography (e.g., silica gel) using a gradient elution system (e.g., petroleum ether to ethyl acetate) to separate the various metabolites.[\[2\]](#)
 - Purification: Fractions containing **Xyloketal A** are further purified by techniques such as preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.
 - Characterization: The structure of the isolated compound is elucidated and confirmed using spectroscopic methods (NMR, MS) and X-ray diffraction experiments.[\[2\]](#)

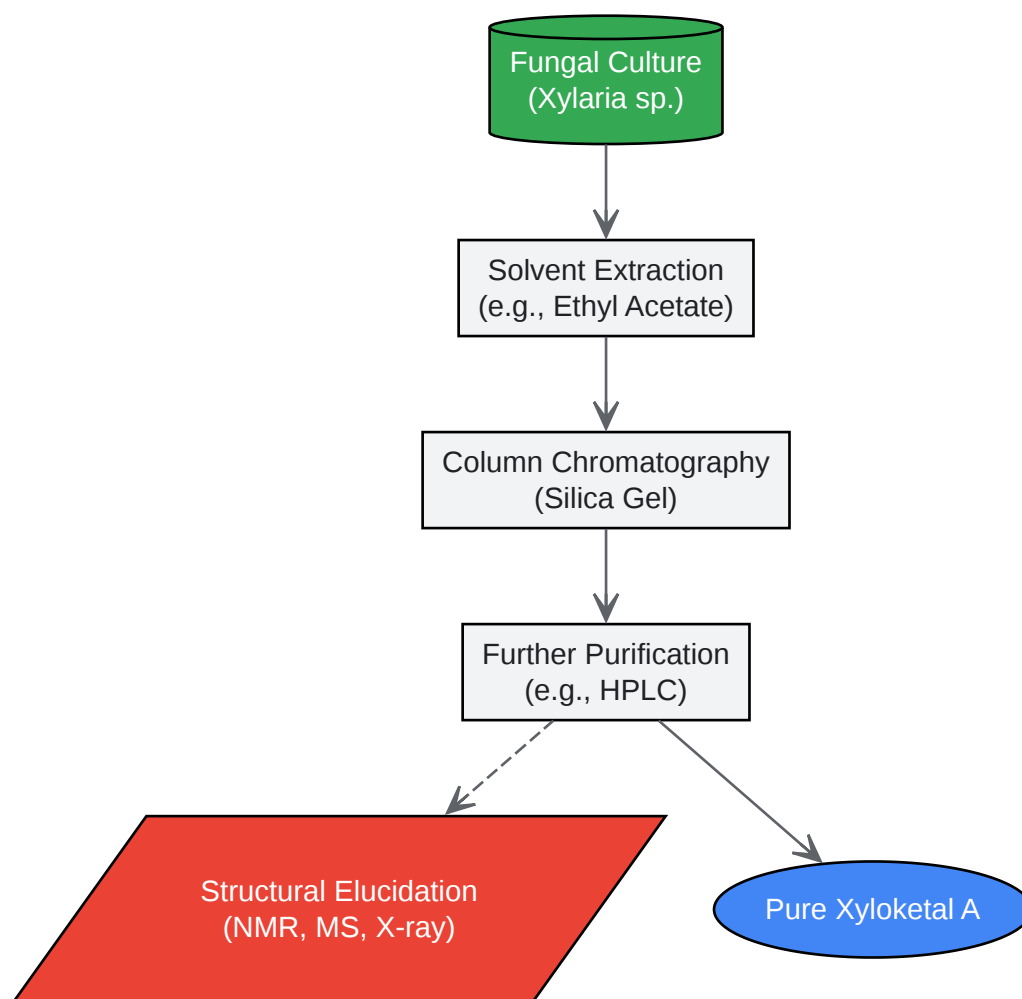
Visualizations: Synthesis and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key relationships and processes related to **Xyloketal A**.



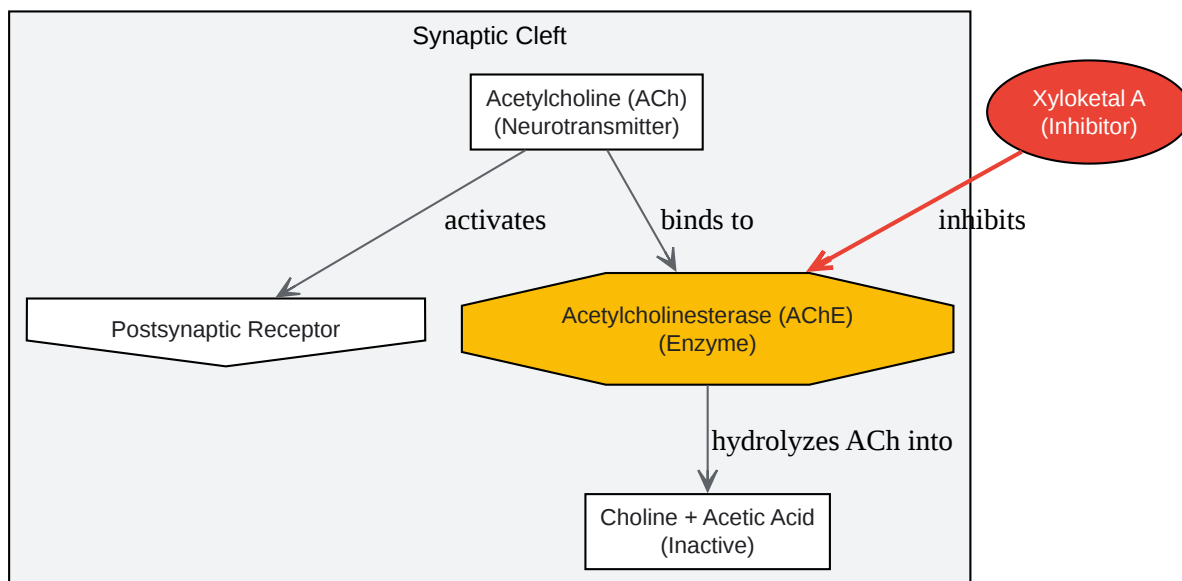
[Click to download full resolution via product page](#)

Caption: Synthetic pathway of (-)-**Xyloketal A**.



[Click to download full resolution via product page](#)

Caption: Isolation workflow for **Xyloketal A**.



[Click to download full resolution via product page](#)

Caption: Mechanism of AChE inhibition by **Xyloketal A**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Xyloketal A | C27H36O6 | CID 10994129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Multifaceted bioactivity of marine fungal derived secondary metabolite, xyloketal B -a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]

- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Synthesis of xyloketal A, B, C, D, and G analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Xyloketal A]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1250557#xyloketal-a-chemical-structure-and-stereochemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com